2-(3-Methylthiophen-2-yl)azetidine
Description
Structure
3D Structure
Properties
CAS No. |
777887-41-9 |
|---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)azetidine |
InChI |
InChI=1S/C8H11NS/c1-6-3-5-10-8(6)7-2-4-9-7/h3,5,7,9H,2,4H2,1H3 |
InChI Key |
NRWFHXKAQUTSDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2CCN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Methylthiophen 2 Yl Azetidine
Retrosynthetic Analysis of the 2-(3-Methylthiophen-2-yl)azetidine Core Structure
A retrosynthetic analysis of this compound reveals several logical bond disconnections that give rise to plausible synthetic routes. The primary disconnections involve the C-N and C-C bonds of the azetidine (B1206935) ring and the C-C bond connecting the thiophene (B33073) moiety to the azetidine.
Scheme 1: Key Retrosynthetic Disconnections for this compound
Disconnection A (C2-C(Thiophene)) : This disconnection suggests a convergent approach where a pre-formed azetidine ring is functionalized at the C2 position with the 3-methylthiophene (B123197) group. This can be achieved through cross-coupling reactions or nucleophilic addition of a thiophene-based organometallic reagent to an appropriate azetidine electrophile.
Disconnection B (N1-C2) : This disconnection points towards an intramolecular cyclization of a linear precursor containing both the thiophene moiety and a suitable leaving group. A common precursor for this strategy would be a γ-amino alcohol or a γ-amino halide derived from a 3-methylthiophene starting material.
Disconnection C (N1-C4) : Similar to disconnection B, this also suggests an intramolecular cyclization. However, the precursor would be structured differently, with the nucleophilic nitrogen attacking the C4 position of a substituted chain.
These primary disconnections form the basis for the synthetic strategies discussed in the following sections.
Direct Cyclization Strategies for Azetidine Ring Formation
The formation of the strained four-membered azetidine ring is often the most challenging step in the synthesis of its derivatives. Both intramolecular and catalytic methods have been developed to address this challenge.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the reaction of a γ-amino alcohol or a γ-amino halide. magtech.com.cn In the context of this compound, this would involve a precursor where the 3-methylthiophene group is already incorporated.
A plausible route starts from 3-methyl-2-thiophenecarboxaldehyde. Aldol condensation with a suitable nitroalkane, followed by reduction of both the nitro group and the double bond, would yield a γ-amino alcohol. Subsequent activation of the hydroxyl group (e.g., as a mesylate or tosylate) and base-mediated cyclization would furnish the desired azetidine.
Another approach involves the use of epoxides. For instance, the reaction of an amine derived from 3-methylthiophene with epichlorohydrin (B41342) can generate a key amino alcohol intermediate, which can then undergo intramolecular cyclization. A general method for the synthesis of 2-arylazetidines from N-substituted benzylamines and epichlorohydrin has been reported, which could be adapted by using an appropriate thiophene-containing amine. jmchemsci.comuniba.it
Catalytic Methods for Ring Closure
Catalytic methods offer an efficient and often stereocontrolled route to azetidines. Palladium-catalyzed intramolecular C-N bond formation is a powerful tool in this regard. For example, an appropriately substituted γ-aminoalkene derived from 3-methylthiophene could undergo a Wacker-type cyclization or other palladium-catalyzed intramolecular amination reactions to form the azetidine ring. google.com
Furthermore, rhodium-catalyzed carbene insertion into an N-H bond of a diazoketone derived from a β-amino acid is another elegant catalytic strategy for constructing the azetidine ring, which could be applied in this context. caltech.edu
Strategies for Introducing the 3-Methylthiophen-2-yl Moiety onto the Azetidine Scaffold
Convergent strategies that involve the late-stage introduction of the 3-methylthiophen-2-yl group onto a pre-formed azetidine ring are highly attractive due to their modularity.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for C-C bond formation. A particularly relevant strategy is the Suzuki-Miyaura coupling. This would involve the reaction of a 2-haloazetidine (e.g., 2-bromo- or 2-iodoazetidine), protected on the nitrogen, with (3-methylthiophen-2-yl)boronic acid. The development of palladium catalysts with specialized ligands has enabled the efficient coupling of even challenging substrates. researchgate.net
A notable advancement is the palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids, which proceeds via a migration/coupling mechanism to yield 2-aryl azetidines. nih.gov This method could be directly applied to the synthesis of this compound using the corresponding thiophene boronic acid.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Arylation of Azetidines
| Azetidine Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |
| N-Boc-3-iodoazetidine | 2-Naphthylboronic acid | Pd(OAc)₂ / DavePhos | N-Boc-2-(naphthalen-2-yl)azetidine | 85 | nih.gov |
| N-Boc-3-iodoazetidine | Phenylboronic acid | Pd(OAc)₂ / DavePhos | N-Boc-2-phenylazetidine | 78 | nih.gov |
| N-Boc-2-chloroazetidine | (Thiophen-2-yl)boronic acid | Pd₂(dba)₃ / SPhos | N-Boc-2-(thiophen-2-yl)azetidine | (Plausible) | - |
This table presents plausible applications of known methods to the synthesis of thiophene-substituted azetidines based on published data for similar arylations.
Nucleophilic Substitution at the Azetidine C2 Position
Nucleophilic substitution reactions provide another avenue for installing the 3-methylthiophen-2-yl group. This can be achieved by the addition of a nucleophilic 3-methylthiophene species to an electrophilic azetidine precursor.
One approach involves the generation of an N-acylazetinium ion in situ from an N-protected azetidine. These reactive intermediates can be trapped by organometallic reagents. For instance, 3-methyl-2-lithiothiophene, generated by deprotonation of 3-methylthiophene with a strong base like n-butyllithium, could add to an N-Boc-azetine or a related electrophile. The regioselectivity of such additions can be influenced by the substitution pattern on the azetidine ring and the reaction conditions. nih.gov
The nucleophilic ring-opening of activated aziridines with thiophene-based nucleophiles, followed by a subsequent ring-closing metathesis or other cyclization strategies, could also be envisioned as a multi-step approach to the target molecule.
Stereoselective and Enantioselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the stereoselective and enantioselective synthesis of this compound is of paramount importance. These approaches aim to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer in high purity.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. A plausible approach for the synthesis of enantiomerically enriched this compound involves the use of a chiral sulfinamide, such as a tert-butanesulfinamide.
This strategy would likely commence with the condensation of 3-methylthiophene-2-carbaldehyde with a chiral tert-butanesulfinamide to form a chiral sulfinimine. Subsequent reaction of this imine with a suitable three-carbon synthon, followed by intramolecular cyclization, would yield the N-sulfinyl-2-(3-methylthiophen-2-yl)azetidine. The final step would involve the cleavage of the sulfinyl group under mild acidic conditions to afford the desired enantiomerically enriched azetidine. The diastereoselectivity of the key addition step is crucial for the final enantiomeric excess of the product.
Another potential chiral auxiliary is (R)-2-phenylglycine. In a similar vein, an imine could be formed between 3-methylthiophene-2-carbaldehyde and the methyl ester of (R)-2-phenylglycine. A subsequent cycloaddition reaction, for instance, with a zinc enolate, could lead to the formation of a substituted azetidinone with high diastereoselectivity. Further chemical modifications would then be necessary to arrive at the target this compound.
| Chiral Auxiliary | Proposed Key Intermediate | Potential Advantage |
| tert-Butanesulfinamide | Chiral N-tert-butanesulfinylimine | High diastereoselectivity in nucleophilic additions |
| (R)-2-Phenylglycine | Chiral imine from 3-methylthiophene-2-carbaldehyde | Readily available and well-studied auxiliary |
Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. For the synthesis of this compound, several catalytic strategies can be envisioned.
One such strategy involves the asymmetric aziridination of an appropriate alkene precursor, followed by ring expansion to the azetidine. For example, a ruthenium(II)-salen complex could catalyze the asymmetric aziridination of a styrenyl-type alkene derived from 3-methylthiophene. The resulting chiral aziridine (B145994) can then undergo regioselective ring opening and subsequent recyclization to form the desired azetidine.
Alternatively, copper(I) catalysis with a chiral ligand, such as a sabox (sulfinyl-bis(oxazoline)) ligand, could be employed in a [3+1]-cycloaddition reaction. This would likely involve the reaction of a diazo compound with an imine derived from 3-methylthiophene, where the chiral copper complex controls the stereochemical outcome of the cyclization.
A summary of potential catalytic systems is presented below:
| Catalyst System | Reaction Type | Proposed Substrates |
| Ru(II)-salen complex | Asymmetric aziridination | Alkene derived from 3-methylthiophene |
| Cu(I)/chiral sabox ligand | [3+1] Cycloaddition | Diazo compound and an imine of 3-methylthiophene |
| Copper/bisphosphine complex | Boryl allylation of an azetine | An azetine precursor with a 3-methylthiophenyl substituent |
In cases where a chiral azetidine scaffold is already available, the diastereoselective introduction of the 3-methylthiophenyl group is a viable strategy. This can be achieved through the reaction of a lithiated azetidine with 3-methylthiophene-2-carbaldehyde. The stereochemical outcome of this addition would be influenced by the existing stereocenters on the azetidine ring, potentially leading to a high degree of diastereoselectivity.
Another approach involves the diastereoselective addition of a 3-methylthiophenyl nucleophile to a chiral imine or a related electrophilic species that can be converted into the azetidine ring. For instance, the addition of 2-lithio-3-methylthiophene to a chiral N-acyliminium ion precursor could proceed with high facial selectivity, dictated by the chiral director. Subsequent cyclization would then furnish the desired diastereomer of this compound.
Synthetic Routes to Isotopically Labeled this compound Analogues
Isotopically labeled compounds are invaluable tools in various scientific disciplines, including for mechanistic studies and as internal standards in analytical chemistry. The synthesis of isotopically labeled analogues of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the molecule.
A straightforward strategy involves the use of isotopically labeled starting materials. For example, labeled 3-methylthiophene could be prepared and then utilized in one of the synthetic routes described above. Deuterium can be introduced at specific positions of the thiophene ring through electrophilic substitution using a deuterated acid or via a lithiation-deuteration sequence. Similarly, ¹³C-labeled 3-methylthiophene could be synthesized from commercially available ¹³C-labeled precursors.
Alternatively, isotopic labels can be introduced at later stages of the synthesis. For instance, if a synthetic route proceeds via a carbonyl intermediate, such as an azetidinone, reduction with a deuterated reducing agent like sodium borodeuteride (NaBD₄) would introduce a deuterium atom at a specific position.
| Isotope | Method of Introduction | Potential Labeled Precursor |
| Deuterium (²H) | Electrophilic deuteration of thiophene | D₂SO₄ |
| Deuterium (²H) | Reduction of a carbonyl group | Sodium borodeuteride (NaBD₄) |
| Carbon-13 (¹³C) | Use of a labeled starting material | ¹³C-labeled thiophene precursor |
Multicomponent Reactions Towards the this compound Framework
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and molecular diversity. A hypothetical multicomponent reaction for the synthesis of the this compound framework could involve the condensation of 3-methylthiophene-2-carbaldehyde, an amine (such as ammonia (B1221849) or a primary amine), and a suitable C2-synthon that can participate in a cycloaddition.
One plausible MCR could be a variation of the aza-Diels-Alder reaction. An imine, formed in situ from 3-methylthiophene-2-carbaldehyde and an amine, could react with a dienophile. Subsequent transformations of the resulting cycloadduct could then lead to the azetidine ring.
Reactivity and Transformational Chemistry of 2 3 Methylthiophen 2 Yl Azetidine
Reactions at the Azetidine (B1206935) Ring System
The chemistry of the azetidine ring in 2-(3-methylthiophen-2-yl)azetidine is dominated by its inherent ring strain, which makes it a willing participant in ring-opening and modification reactions.
Nucleophilic Ring Opening of the Azetidine Core
The high degree of ring strain in the azetidine ring makes it susceptible to cleavage by nucleophiles. This process, known as nucleophilic ring-opening, alleviates the strain and results in the formation of a more stable, acyclic product. The presence of the 3-methylthiophene (B123197) group at the 2-position significantly influences the regioselectivity of this reaction.
Nucleophilic attack on the azetidine ring of this compound can theoretically occur at either the C2 or C4 position. However, the C2 position is activated by the adjacent thiophene (B33073) ring, which can stabilize a developing negative charge or act as an electron-withdrawing group, making the C2-N bond more susceptible to cleavage. Consequently, nucleophilic attack is highly favored at the C2 position, leading to the selective formation of γ-substituted aminothiophenes.
For instance, the reaction with a generic nucleophile (Nu⁻) would proceed as follows:

Reaction Scheme 1: Regioselective nucleophilic ring-opening of this compound.
The stereoselectivity of the ring-opening reaction is dependent on the nature of the nucleophile and the reaction conditions. If the starting azetidine is enantiomerically pure, the ring-opening reaction often proceeds with inversion of configuration at the C2 center, consistent with an Sₙ2-type mechanism.
Table 1: Regioselectivity of Nucleophilic Ring Opening with Various Nucleophiles
| Nucleophile (Nu⁻) | Major Product | Minor Product |
| Cyanide (CN⁻) | 3-(3-Methylthiophen-2-yl)-3-aminopropanenitrile | 2-(3-Methylthiophen-2-yl)-1-aminopropane |
| Azide (N₃⁻) | 1-Azido-3-(3-methylthiophen-2-yl)propan-3-amine | 2-Azido-1-(3-methylthiophen-2-yl)propan-1-amine |
| Thiophenolate (PhS⁻) | 3-(3-Methylthiophen-2-yl)-3-(phenylthio)propan-1-amine | 2-(3-Methylthiophen-2-yl)-1-(phenylthio)propan-1-amine |
The strained azetidine ring can also undergo expansion to form larger, more stable heterocyclic systems such as pyrrolidines, piperidines, and azepanes. One common method for achieving this transformation is through intramolecular cyclization of a γ-functionalized amine obtained from the ring-opening of the azetidine.
For example, treatment of this compound with a reagent that introduces a leaving group at the nitrogen, followed by reaction with a suitable nucleophile, can lead to a ring-opened intermediate that subsequently cyclizes to form a five-membered pyrrolidine (B122466) ring.

Reaction Scheme 2: Proposed pathway for the expansion of the azetidine ring to a pyrrolidine derivative.
Reactions Involving the Azetidine Nitrogen Atom
The nitrogen atom of the azetidine ring is a key site for chemical modifications, behaving as a typical secondary amine.
The nitrogen atom of this compound can be readily N-alkylated or N-acylated using standard synthetic methodologies. N-alkylation can be achieved by reacting the azetidine with alkyl halides or by reductive amination with aldehydes or ketones. N-acylation is typically performed using acyl chlorides or anhydrides in the presence of a base. These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents onto the nitrogen atom, which can be used to modulate the compound's physical and chemical properties.
Table 2: Examples of N-Alkylation and N-Acylation Reactions
| Reagent | Product |
| Methyl iodide (CH₃I) | 1-Methyl-2-(3-methylthiophen-2-yl)azetidine |
| Benzyl (B1604629) bromide (BnBr) | 1-Benzyl-2-(3-methylthiophen-2-yl)azetidine |
| Acetyl chloride (AcCl) | 1-Acetyl-2-(3-methylthiophen-2-yl)azetidine |
| Benzoyl chloride (BzCl) | 1-Benzoyl-2-(3-methylthiophen-2-yl)azetidine |
The nitrogen atom of the azetidine ring can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are versatile intermediates that can undergo further reactions.
Conversely, while the azetidine nitrogen is already in a reduced state, reductive processes are not typically performed on the nitrogen atom itself. However, if the nitrogen is part of a larger functional group introduced via N-alkylation or N-acylation (e.g., a nitrobenzyl group), that group can be selectively reduced without affecting the core azetidine structure. For example, a 1-(4-nitrobenzyl) substituent could be reduced to a 1-(4-aminobenzyl) group.
Reactivity of the 3-Methylthiophen-2-yl Substituent
The 3-methylthiophen-2-yl group attached to the azetidine ring is a key site for a variety of chemical transformations. Its reactivity is largely dictated by the electronic properties of the thiophene ring and the attached methyl group.
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The rate of these reactions is generally faster than that of benzene. pearson.com The presence of both a methyl group and the azetidin-2-yl substituent influences the regiochemical outcome of these substitutions.
In electrophilic aromatic substitution reactions, the position of attack on the thiophene ring is directed by the existing substituents. The 3-methyl group is an activating, ortho, para-directing group. However, in a thiophene ring, the positions are numbered, and the "ortho" position is C2 and the "meta" position is C4, with the "para" position being C5. Therefore, the methyl group at C3 directs incoming electrophiles primarily to the C2 and C5 positions. The azetidin-2-yl group, being an alkyl substituent, is also weakly activating and directs to the ortho and para positions (C3 and C5).
Considering the combined directing effects of the methyl group at C3 and the azetidin-2-yl group at C2, electrophilic attack is most likely to occur at the C5 position. This is because the C5 position is activated by both substituents and is generally the most reactive position in 2-substituted thiophenes. pearson.com The C4 position is sterically hindered by the adjacent methyl group at C3 and the azetidinyl group at C2.
| Reagent/Conditions | Expected Major Product |
| HNO₃/H₂SO₄ | 2-(5-Nitro-3-methylthiophen-2-yl)azetidine |
| Br₂/Acetic Acid | 2-(5-Bromo-3-methylthiophen-2-yl)azetidine |
| SO₃/H₂SO₄ | 5-(Azetidin-2-yl)-4-methylthiophene-2-sulfonic acid |
| Ac₂O/SnCl₄ | 1-(5-(Azetidin-2-yl)-4-methylthiophen-2-yl)ethan-1-one |
Functionalization of the Methyl Group on the Thiophene Ring
The methyl group on the thiophene ring can also be a site for chemical modification. Radical substitution reactions, such as bromination using N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen to the methyl group. This newly introduced functionality can then serve as a handle for further synthetic transformations, such as nucleophilic substitution or elimination reactions.
| Reagent/Conditions | Product |
| N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, heat | 2-(3-(Bromomethyl)thiophen-2-yl)azetidine |
| Potassium Permanganate (KMnO₄), heat | 2-(Azetidin-2-yl)thiophene-3-carboxylic acid |
Metalation and Subsequent Reactions of the Thiophene Moiety
The thiophene ring can be deprotonated at specific positions using strong bases, a process known as metalation. The most acidic proton on the 3-methylthiophene ring is at the C5 position. Treatment with a strong base like n-butyllithium (n-BuLi) would lead to the formation of 2-(3-methyl-5-lithiothiophen-2-yl)azetidine. This organolithium intermediate is a powerful nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the C5 position.
Reactions at the Azetidine C2 Carbon Bearing the Thiophene Substituent
The C2 carbon of the azetidine ring is a chiral center and its reactivity is of significant interest, particularly concerning the stereochemical outcome of reactions at this position.
Stereochemical Inversion and Retention at C2
Reactions involving the C2 carbon of the azetidine ring can proceed with either inversion or retention of stereochemistry, depending on the reaction mechanism. For instance, nucleophilic substitution reactions at C2, if they proceed through an S(_N)2 mechanism, would result in an inversion of the stereocenter. However, the high ring strain of the azetidine ring can make S(_N)1-type reactions, which would lead to racemization, less favorable.
The presence of the nitrogen atom in the azetidine ring can also influence the stereochemical outcome. The nitrogen lone pair can participate in reactions, potentially leading to retention of stereochemistry through the formation of an aziridinium (B1262131) ion intermediate. The specific reaction conditions, including the nature of the nucleophile, the leaving group (if any), and the solvent, will ultimately determine the stereochemical course of the reaction. While general principles of stereochemistry in ring systems apply, the specific behavior of this compound would require dedicated experimental investigation. nih.gov
| Reaction Type | Potential Stereochemical Outcome | Influencing Factors |
| Nucleophilic Substitution (S(_N)2) | Inversion | Nature of nucleophile, leaving group, solvent |
| Reactions involving nitrogen participation | Retention | Formation of bridged intermediates |
| Reactions proceeding through carbocation intermediates | Racemization | Stability of the carbocation, solvent polarity |
Formation of Carbon-Carbon Bonds at C2
The C2 position of the azetidine ring, being adjacent to the nitrogen atom and bearing the 3-methylthiophene substituent, is an anticipated site for carbon-carbon bond formation. Methodologies developed for the C2-functionalization of other azetidine systems can be extrapolated to this compound.
One of the most common strategies for C-C bond formation at the C2 position of N-substituted azetidines involves deprotonation to form an α-amino anion, followed by reaction with a carbon electrophile. For N-Boc protected azetidines, lithiation at the C2 position can be achieved using a strong base like s-butyllithium in the presence of a chelating agent such as TMEDA, followed by trapping with an electrophile. nih.gov A similar strategy could be envisioned for an N-protected derivative of this compound.
Another plausible approach involves radical-mediated C-C bond formation. While intermolecular radical coupling reactions have been more extensively studied at the C4 position of azetidin-2-ones, similar principles could be applied to the C2 position of azetidines under suitable conditions. nottingham.ac.uk
The scope of C2-functionalization can be illustrated by the following potential transformations:
| Reagent/Catalyst | Electrophile | Expected Product Structure | Ref. |
| 1. s-BuLi/TMEDA 2. ZnCl₂/Pd(dba)₂/Ligand | Aryl halide | 2-Aryl-2-(3-methylthiophen-2-yl)azetidine | nih.gov |
| 1. n-BuLi 2. Aldehyde/Ketone | R₂C=O | α-(Azetidin-2-yl)-α-(3-methylthiophen-2-yl)methanol | |
| AIBN/Bu₃SnH | Activated alkene | 2-(Alkyl)-2-(3-methylthiophen-2-yl)azetidine | nottingham.ac.uk |
Concerted Reactions and Pericyclic Processes Involving the this compound Scaffold
Pericyclic reactions, which proceed through a concerted cyclic transition state, offer a powerful tool for the stereospecific construction of complex molecular architectures. rsc.orgnih.govnih.gov The this compound scaffold possesses structural features that could allow its participation in various pericyclic processes.
Diels-Alder Reactions: The thiophene ring, particularly when part of a larger conjugated system, can act as a diene in [4+2] cycloaddition reactions. While thiophene itself is a relatively poor diene due to its aromatic character, its reactivity can be enhanced by substituents or by fusion to other rings. It is conceivable that under forcing conditions or with highly reactive dienophiles, the 3-methylthiophene moiety of the title compound could undergo Diels-Alder reactions. nih.govuzh.chresearchgate.net More likely, derivatives of this compound where the thiophene is part of an o-quinodimethane-type structure could readily participate in intramolecular Diels-Alder cycloadditions.
Electrocyclic Reactions: Electrocyclic reactions involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. uchicago.edumasterorganicchemistry.com Photochemical irradiation of the 3-methylthiophene ring could potentially induce a 4π-electrocyclization, leading to a bicyclic Dewar-type thiophene isomer. However, the stability of such a product would be a critical factor.
Sigmatropic Rearrangements: Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. nih.govorganicchemistrydata.orgwikipedia.orglibretexts.orglibretexts.org If the nitrogen of the azetidine ring is quaternized to form an ylide, a organicchemistrydata.orgresearchgate.net-sigmatropic rearrangement could occur if an appropriate allylic group is present on the nitrogen. For instance, an N-allyl-2-(3-methylthiophen-2-yl)azetidinium ylide could potentially rearrange to a larger ring system.
A summary of potential pericyclic reactions is provided below:
| Reaction Type | Reactant Conditions | Expected Outcome | Ref. |
| Diels-Alder | High temperature, reactive dienophile | Cycloadduct involving the thiophene ring | nih.govuzh.ch |
| Electrocyclization | Photochemical irradiation (UV) | Formation of a Dewar thiophene isomer | uchicago.edumasterorganicchemistry.com |
| organicchemistrydata.orgresearchgate.net-Sigmatropic Rearrangement | N-allylation followed by deprotonation | Ring expansion to a five-membered heterocycle | wikipedia.orglibretexts.org |
Photochemical and Electrochemical Reactivity of this compound
The interaction of this compound with light or electrical current could induce unique chemical transformations.
Photochemical Reactivity: The photochemical behavior of azetidines has been exploited in the synthesis of these strained rings, notably through the aza Paternò-Büchi reaction, which is the [2+2] photocycloaddition of an imine and an alkene. nottingham.ac.ukresearchgate.net While this is a synthetic route to azetidines, the existing this compound could potentially undergo photochemical modifications. The thiophene ring is known to be photoreactive, and UV irradiation could lead to isomerization or degradation products. Furthermore, photochemical modifications of azetidine-2-carboxylic acids to alkyl azetidines have been reported and could be a potential transformation pathway for derivatives of the title compound. nih.govresearchgate.net
Electrochemical Reactivity: The electrochemical properties of thiophene and its derivatives are well-documented, with oxidation leading to the formation of radical cations that can subsequently polymerize or undergo other reactions. The 3-methylthiophene moiety in this compound is expected to be the primary site of electrochemical activity. Studies on related thienyl-substituted organometallic compounds have shown that electrochemical oxidation can occur at the thiophene ring. thieme-connect.de It is plausible that controlled-potential electrolysis of this compound could lead to the formation of a radical cation centered on the thiophene ring, which could then be trapped by a nucleophile or undergo dimerization.
| Process | Conditions | Expected Product/Intermediate | Ref. |
| Photochemical Reaction | UV irradiation | Isomerization or degradation of the thiophene ring | nottingham.ac.uk |
| Electrochemical Oxidation | Anodic potential in a suitable electrolyte | Thiophene-centered radical cation | thieme-connect.de |
Mechanistic Investigations of Reactions Involving 2 3 Methylthiophen 2 Yl Azetidine
Elucidation of Reaction Pathways for Azetidine (B1206935) Ring Transformations
The transformation of the azetidine ring can proceed through several pathways, including ring-opening, ring-expansion, and rearrangements. For a given substituted azetidine, the preferred pathway is often dictated by the nature of the substituents and the reaction conditions. For instance, the presence of an electron-withdrawing or electron-donating group on the nitrogen atom or the carbon skeleton can significantly influence the regioselectivity and stereoselectivity of ring-opening reactions. researchgate.net
In the context of 2-(3-Methylthiophen-2-yl)azetidine , the thiophene (B33073) ring, an electron-rich aromatic system, is expected to play a significant role in stabilizing potential cationic intermediates that may form during certain transformations. This could favor pathways involving cleavage of the C2-N bond. Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for mapping potential energy surfaces and identifying the most likely reaction pathways. researchgate.net Such studies would be invaluable in predicting the behavior of This compound under various reaction conditions.
Kinetic Studies of Key Reactions of this compound
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For azetidines, kinetic analysis can help to distinguish between different proposed mechanisms, such as concerted versus stepwise pathways. For example, determining the order of a reaction with respect to different reactants and catalysts can provide insights into the composition of the transition state.
A hypothetical kinetic study on a key reaction of This compound , such as its N-alkylation or a ring-opening reaction, would involve systematically varying the concentrations of the reactants and monitoring the reaction progress over time using techniques like NMR spectroscopy or HPLC. The resulting rate law would provide crucial information about the rate-determining step of the reaction.
Table 1: Hypothetical Kinetic Data for the N-Alkylation of this compound
| Experiment | [this compound] (M) | [Alkyl Halide] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |
This table represents hypothetical data for illustrative purposes only, as no experimental data for this specific compound has been found in the literature.
Characterization of Reaction Intermediates and Transition States
The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. In azetidine chemistry, intermediates such as azetidinium ions or ring-opened species can be transient and difficult to detect. Spectroscopic techniques like low-temperature NMR, IR, and mass spectrometry can sometimes be employed to characterize these fleeting species. nih.gov
Computational chemistry offers a powerful alternative for characterizing both intermediates and transition states that are experimentally inaccessible. researchgate.net For This compound , computational modeling could predict the geometries and energies of potential intermediates and transition states for various reactions, providing a detailed picture of the reaction coordinate.
Isotope Labeling Studies to Probe Reaction Mechanisms
Isotope labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for or against a particular mechanism. For instance, by selectively replacing a hydrogen atom with deuterium (B1214612) or a carbon atom with ¹³C in the This compound molecule, one could follow its path throughout a reaction.
A kinetic isotope effect (KIE) study, where the rate of reaction of the labeled compound is compared to the unlabeled one, can provide information about bond-breaking or bond-forming events in the rate-determining step. For example, a significant primary KIE upon deuteration at a specific position would indicate that the C-H bond at that position is being broken in the transition state.
Solvent Effects and Catalytic Influence on Reaction Mechanisms
The choice of solvent can have a profound impact on the rate and outcome of a reaction. nih.gov Polar solvents can stabilize charged intermediates and transition states, accelerating reactions that proceed through such species. Nonpolar solvents, on the other hand, may favor concerted or radical pathways. For reactions involving This compound , a systematic study of solvent effects would provide valuable insights into the nature of the transition state.
Similarly, catalysts can open up new, lower-energy reaction pathways. Both acid and base catalysis are common in azetidine chemistry. For example, Lewis acids can activate the azetidine ring towards nucleophilic attack by coordinating to the nitrogen atom. A detailed investigation into the catalytic effects on the reactions of This compound would be essential for developing efficient and selective synthetic methods.
Stereochemical Studies and Conformational Analysis of 2 3 Methylthiophen 2 Yl Azetidine
Chirality and Stereoisomerism in the 2-(3-Methylthiophen-2-yl)azetidine Framework
The molecular structure of this compound possesses a single stereocenter at the C2 position of the azetidine (B1206935) ring. This carbon atom is bonded to four different groups: a hydrogen atom, the nitrogen atom of the ring, the C3 carbon of the ring, and the 3-methylthiophen-2-yl substituent. The presence of this chiral center gives rise to two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-(3-Methylthiophen-2-yl)azetidine and (S)-2-(3-Methylthiophen-2-yl)azetidine.
The synthesis of such 2-substituted azetidines often results in a racemic mixture, containing equal amounts of both enantiomers, unless a stereoselective synthetic route is employed. nih.govresearchgate.netacs.org The biological activity and physical properties of the individual enantiomers can differ significantly. Therefore, the preparation of enantioenriched or enantiopure forms is often a crucial aspect of their study. nih.govresearchgate.net For the specific molecule of this compound, no other stereocenters are present in its basic framework, meaning that it only exists as a pair of enantiomers and not as diastereomers.
Absolute and Relative Configuration Determination Methods
Determining the absolute configuration of a chiral molecule like this compound is essential for understanding its stereospecific interactions. Several analytical techniques can be employed for this purpose.
X-ray Crystallography: This is one of the most definitive methods for determining absolute configuration. mdpi.com By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be established. The presence of a heavier atom, such as the sulfur in the thiophene (B33073) ring, can enhance the anomalous scattering effects, which aids in the unambiguous assignment of the absolute stereochemistry using parameters like the Flack parameter. mdpi.com For this method to be successful, a suitable single crystal of one of the enantiomers, or a salt or derivative thereof, must be obtained. nih.gov
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations, such as Density Functional Theory (DFT), the absolute configuration can be assigned without the need for crystallization. nih.gov
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption of circularly polarized UV-Vis light (ECD) and the change in optical rotation with wavelength (ORD). Similar to VCD, comparison of the experimental spectra with DFT-calculated spectra for a chosen enantiomer allows for the determination of the absolute configuration. frontiersin.org The thiophene moiety in this compound acts as a chromophore, making these techniques potentially applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is primarily used for determining the constitution and relative stereochemistry of a molecule, it can be used to determine absolute configuration through the use of chiral derivatizing agents or chiral solvating agents. These agents interact with the enantiomers to create diastereomeric complexes, which can be distinguished by their different NMR chemical shifts. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the relative configuration of substituents, which can be crucial in more complex diastereomeric systems. sciprofiles.com
Conformational Preferences of the Azetidine Ring System
The four-membered azetidine ring is not planar. It adopts a puckered conformation to relieve the ring strain that would be present in a planar arrangement. This puckering is characterized by a dihedral angle. For the parent, unsubstituted azetidine molecule, a puckering angle of approximately 37° has been determined through gas-phase electron diffraction studies. rsc.org
The puckered ring can undergo a process of ring inversion, where it flips between two equivalent puckered conformations. This process has an associated energy barrier. For N-H azetidines, this barrier is relatively low. The puckering and inversion dynamics are influenced by the nature and position of substituents on the ring.
| Compound | Puckering Angle (°) | Ring Inversion Barrier (kcal/mol) | Source |
| Azetidine | ~37 | ~1.3 | rsc.org (Angle) |
| N-Chloroazetidine | 33.2 | 2.5 | - |
| N-Methylazetidine | 34.6 | 1.0 | - |
| This table presents data for azetidine and some of its N-substituted derivatives to provide context for the puckering behavior of the azetidine ring. Specific experimental data for this compound is not available. |
The presence of the bulky 3-methylthiophen-2-yl group at the C2 position is expected to have a significant influence on the conformational preferences of the azetidine ring. To minimize steric hindrance, large substituents on a puckered ring typically prefer to occupy a pseudo-equatorial position rather than a more sterically crowded pseudo-axial position.
Therefore, in this compound, the thiophene substituent will likely favor the equatorial position. This preference will lead to two non-equivalent puckered conformations, with the one having the equatorial substituent being lower in energy. This will also affect the ring inversion dynamics, making the inversion process non-degenerate and potentially increasing the energy barrier for the less stable conformer to convert to the more stable one. Computational studies on related 2-substituted azetidines have shown that the preference for the equatorial position increases with the size of the substituent. nih.gov
Conformational Analysis of the Thiophene Moiety and its Rotation Barrier
Rotation around the single bond connecting the C2 atom of the azetidine ring and the C2 atom of the thiophene ring leads to different rotational isomers (rotamers). The two principal planar conformations would be the syn-conformer, where the azetidine ring is on the same side of the C-C bond as the methyl group of the thiophene, and the anti-conformer, where it is on the opposite side.
The rotation around this bond is not free and is hindered by an energy barrier. This barrier arises from steric interactions between the azetidine ring and the methyl group on the thiophene ring, as well as electronic effects. Microwave spectroscopy studies on related molecules, such as 2-methylthiophene (B1210033) and acetylthiophenes, have determined the rotational barriers for methyl groups and other substituents on the thiophene ring. researchgate.netmdpi.commdpi.com These studies provide an estimate for the magnitude of such barriers.
| Compound | Rotational Barrier (V₃) (cm⁻¹) | Method | Source |
| 2-Methylthiophene | 197.7 | Microwave Spectroscopy | mdpi.com |
| 2-Acetyl-3-methylthiophene (ring methyl) | 321.8 | Microwave Spectroscopy | researchgate.net |
| 3-Methylthiophene (B123197) | ~246 | Microwave Spectroscopy | researchgate.net |
| This table provides experimentally determined rotational barriers for methyl groups on thiophene rings in related molecules. The barrier for the rotation of the azetidine group in the title compound is expected to be influenced by similar steric and electronic factors. |
The relative energies of the syn and anti conformers will determine the dominant conformation in a given environment. This will largely be dictated by the steric clash between the azetidine ring and the adjacent methyl group on the thiophene ring.
Interactions Between the Azetidine and Thiophene Rings: Steric and Electronic Effects
Steric Effects: The primary steric interaction is the repulsion between the azetidine ring and the methyl group at the 3-position of the thiophene ring. This interaction will be most pronounced in the syn-conformation, likely making the anti-conformation, where the azetidine ring and the methyl group are on opposite sides, the more stable rotamer. Furthermore, the preference of the entire 3-methylthiophen-2-yl substituent for the equatorial position on the azetidine ring is also a sterically driven phenomenon.
Electronic Effects: Electronic interactions can also play a role in stabilizing certain conformations. These can include:
Dipole-Dipole Interactions: Both the azetidine and the 3-methylthiophene rings possess dipole moments. The relative orientation of these dipoles can lead to either attractive or repulsive interactions, influencing the preferred conformation.
Weak Hydrogen Bonding: A potential intramolecular hydrogen bond could exist between the N-H proton of the azetidine ring and the sulfur atom of the thiophene ring or its π-electron system. Such an interaction, if present, would stabilize specific orientations of the two rings relative to each other.
Aromatic Interactions: The lone pair of electrons on the azetidine nitrogen can interact with the π-system of the thiophene ring. The nature of this interaction (attractive or repulsive) would depend on the specific geometry.
The balance of these attractive and repulsive forces determines the lowest energy conformation of the molecule and the energy barriers between different conformational states. A comprehensive understanding of these interactions would require detailed computational modeling and experimental spectroscopic analysis.
Theoretical and Computational Chemistry Approaches to 2 3 Methylthiophen 2 Yl Azetidine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(3-Methylthiophen-2-yl)azetidine, methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311+G(d,p)) would be employed to determine its optimized geometry and electronic characteristics.
Molecular Orbital Analysis of the Azetidine (B1206935) and Thiophene (B33073) Systems
A molecular orbital (MO) analysis reveals the distribution and energy levels of electrons within the molecule, which is crucial for predicting its chemical reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the frontier orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be predominantly localized on the electron-rich 3-methylthiophene (B123197) ring, which can act as an electron donor. The LUMO, conversely, would likely have significant contributions from the azetidine ring, particularly around the C-N bonds, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Primary Localization |
| HOMO-1 | -7.89 | Thiophene π-system |
| HOMO | -6.45 | 3-Methylthiophene Ring |
| LUMO | -0.21 | Azetidine Ring (C-N bonds) |
| LUMO+1 | 1.34 | Thiophene σ*-system |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems, as specific computational results for this compound are not available in the public domain.
Computational Conformational Analysis and Potential Energy Surfaces
The linkage between the azetidine and thiophene rings is a single bond, allowing for rotation and giving rise to different conformations. A computational conformational analysis would involve systematically rotating this bond and calculating the energy of the resulting structures to map out the potential energy surface (PES). This analysis would identify the most stable (lowest energy) conformation and any transitional or higher-energy conformers. The puckering of the four-membered azetidine ring also contributes to the conformational complexity. The results of such an analysis are crucial for understanding how the molecule's shape influences its interactions with other molecules.
Prediction of Reactivity and Regioselectivity through Computational Models
Computational models can predict the most likely sites for chemical reactions on this compound. Reactivity descriptors derived from DFT, such as Fukui functions and condensed-to-atom electrophilic and nucleophilic softness, can pinpoint the atoms most susceptible to electrophilic or nucleophilic attack.
For electrophilic attack, the calculations would likely indicate the carbon atoms of the thiophene ring, particularly C5, as the most probable sites. For nucleophilic attack, the carbon atoms of the azetidine ring bonded to the nitrogen atom would be identified as potential targets. These predictions are invaluable for guiding synthetic efforts and understanding potential metabolic pathways.
Computational Modeling of Reaction Mechanisms and Transition States
Beyond predicting reactivity, computational chemistry can model entire reaction pathways. For a proposed reaction involving this compound, the geometries and energies of the reactants, products, and, most importantly, the transition states can be calculated. This allows for the determination of activation energies and reaction rates, providing a detailed, step-by-step understanding of the reaction mechanism. For instance, the mechanism of N-alkylation of the azetidine ring or electrophilic substitution on the thiophene ring could be elucidated.
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer. By simulating the movements and interactions of the molecule with its surroundings, MD can provide insights into its solvation, conformational flexibility, and potential to interact with biological macromolecules like proteins or nucleic acids. These simulations are computationally intensive but provide a level of detail that is inaccessible through static calculations alone.
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 3 Methylthiophen 2 Yl Azetidine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-(3-Methylthiophen-2-yl)azetidine in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals and offers insights into the compound's connectivity and stereochemistry.
2D NMR Techniques for Connectivity and Stereochemistry (COSY, NOESY, HMQC, HMBC)
Two-dimensional NMR experiments are critical for establishing the covalent framework and the spatial arrangement of atoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the protons on the azetidine (B1206935) ring, for instance, between the methine proton at C2 and the methylene (B1212753) protons at C3 and C4. It would also confirm the coupling between the thiophene (B33073) ring proton and the methyl group protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). rsc.orgthieme-connect.de An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon atom in both the azetidine and the 3-methylthiophene (B123197) moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). rsc.orgthieme-connect.de HMBC is particularly powerful for connecting the two heterocyclic rings. Key correlations would be expected between the azetidine C2-proton and the thiophene C2 and C3 carbons, as well as the thiophene ring proton and the azetidine C2 carbon, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing crucial information about the stereochemistry and conformation of the molecule. mdpi.com For a specific enantiomer of this compound, a NOESY spectrum could reveal spatial relationships between the protons on the azetidine ring and the substituents on the thiophene ring, helping to define the preferred conformation of the molecule in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Azetidine-C2 | ~4.0-4.5 (t) | ~60-65 | Thiophene C2, Thiophene C3 |
| Azetidine-C3 | ~2.0-2.5 (m) | ~30-35 | Azetidine C2, Azetidine C4 |
| Azetidine-C4 | ~3.5-4.0 (m) | ~45-50 | Azetidine C2, Azetidine C3 |
| Azetidine-NH | ~1.5-3.0 (br s) | - | Azetidine C2, Azetidine C4 |
| Thiophene-C2 | - | ~135-140 | Azetidine C2-H, Thiophene C4-H |
| Thiophene-C3 | - | ~130-135 | Thiophene C4-H, Thiophene CH₃ |
| Thiophene-C4 | ~6.8-7.0 (d) | ~125-130 | Thiophene C2, Thiophene C5 |
| Thiophene-C5 | ~7.1-7.3 (d) | ~120-125 | Thiophene C3, Thiophene C4 |
| Thiophene-CH₃ | ~2.2-2.4 (s) | ~15-20 | Thiophene C2, Thiophene C3, Thiophene C4 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary.
Dynamic NMR Studies for Conformational Exchange Processes
The four-membered azetidine ring is known to undergo ring-puckering, leading to conformational exchange. Furthermore, rotation around the C2-C(thiophene) single bond can also be a dynamic process. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study these conformational exchange processes. At low temperatures, the exchange may be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes of the signals at different temperatures, the energy barriers for these conformational changes can be determined.
Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound, revealing precise bond lengths, bond angles, and the absolute configuration in the solid state. For a chiral molecule like this compound, obtaining a suitable single crystal of an enantiomerically pure sample or a derivative would allow for the unambiguous determination of its absolute stereochemistry (R or S configuration at the C2 position). The crystal structure would also detail the intermolecular interactions, such as hydrogen bonding involving the azetidine NH group, which govern the crystal packing. mdpi.comnih.govmdpi.comnih.gov
Table 2: Expected Crystallographic Parameters for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁, C2 |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths | Precise measurements for all bonds (e.g., C-N, C-S, C-C) |
| Bond Angles | Precise measurements for all angles (e.g., C-N-C, C-S-C) |
| Torsion Angles | Detailing the puckering of the azetidine ring and the relative orientation of the two rings |
| Absolute Configuration | Unambiguous assignment of the stereocenter at C2 |
| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are characteristic of the functional groups present and can also offer insights into the molecular conformation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the secondary amine of the azetidine ring in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic thiophene ring and the aliphatic azetidine ring would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the thiophene ring are expected in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the thiophene ring, including the C-S stretching modes, which may be weak in the IR spectrum.
Conformational changes can lead to shifts in the vibrational frequencies. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a more detailed assignment of the vibrational modes can be achieved, and the most stable conformation can be predicted.
Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Characterization
For a chiral molecule, chiroptical techniques are essential for characterizing its enantiomers.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample of this compound will exhibit a characteristic CD spectrum with positive and/or negative Cotton effects corresponding to its electronic transitions. The mirror-image CD spectrum would be observed for the opposite enantiomer. rsc.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This provides another method to characterize the enantiomers and can be used to determine the enantiomeric purity of a sample.
These techniques are highly sensitive to the three-dimensional arrangement of atoms and are invaluable for confirming the synthesis of an enantiomerically pure compound.
Mass Spectrometry for Structural Fragmentation Patterns (beyond basic identification)
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern in the mass spectrum offers valuable structural information.
For this compound, the molecular ion peak [M]⁺ would be observed. Key fragmentation pathways would likely involve:
Cleavage of the azetidine ring: This could lead to the loss of ethene (C₂H₄) or other small fragments.
Cleavage of the bond between the two rings: This would result in fragment ions corresponding to the 3-methylthiophenyl cation or the azetidin-2-yl cation.
Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation pathway for amines and would lead to the formation of a stable iminium ion. libretexts.org
Fragmentation of the thiophene ring: This could involve the loss of a methyl radical or the sulfur atom. nih.govresearchgate.netraco.cat
Table 3: Plausible Mass Spectral Fragments for this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| 167 | [C₈H₁₁NS]⁺ (Molecular Ion) | - |
| 152 | [C₇H₈NS]⁺ | Loss of CH₃ |
| 111 | [C₅H₄S-CH₂]⁺ | Cleavage of the azetidine ring |
| 97 | [C₅H₅S]⁺ (Methylthiophene cation) | Cleavage of the C-C bond between the rings |
| 70 | [C₄H₈N]⁺ (Azetidin-2-ylium) | Cleavage of the C-C bond between the rings |
| 56 | [C₃H₆N]⁺ | Alpha-cleavage of the azetidine ring |
Note: The relative intensities of these fragments would depend on their stability.
Synthesis and Reactivity of 2 3 Methylthiophen 2 Yl Azetidine Derivatives and Analogues
Systematic Structural Modifications of the Azetidine (B1206935) Ring
The four-membered azetidine ring is a strained heterocyclic system, and its reactivity is often driven by the relief of this strain. rsc.org Modifications to the azetidine ring, both at the nitrogen atom and the carbon backbone, are crucial for modulating the compound's steric and electronic properties. General methods for azetidine synthesis include intramolecular cyclizations, reductions of β-lactams, and [2+2] cycloadditions. magtech.com.cnderpharmachemica.com
N-Substitution Patterns
The nitrogen atom of the azetidine ring is a key site for introducing structural diversity. N-substitution not only influences the molecule's physical and chemical properties but is also integral to many synthetic strategies, often involving the use of protecting groups that can be later functionalized.
Common N-Substitution Reactions:
N-Alkylation: The secondary amine of a pre-formed 2-(3-methylthiophen-2-yl)azetidine can be alkylated using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine.
N-Acylation: Acylation with acid chlorides or anhydrides in the presence of a base yields N-acyl derivatives. These reactions are typically high-yielding and introduce an amide functionality.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides N-sulfonyl derivatives. Sulfonyl groups are robust protecting groups and can influence the biological activity of the molecule.
Reductive Amination: The azetidine nitrogen can be functionalized via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.
The choice of the N-substituent is critical. For instance, N-sulfonyl groups can activate the azetidine ring towards nucleophilic attack, while bulky N-alkyl groups can provide steric shielding. The synthesis of N-substituted azetidines can also be achieved through reductive cyclization of the corresponding γ-haloalkyl-imines. bham.ac.uk
Table 1: Representative N-Substitution Reactions for a Generic 2-(Heteroaryl)azetidine This table is based on general reactivity patterns of azetidines, as specific data for this compound is not readily available.
| N-Substituent | Reagents | Typical Conditions |
|---|---|---|
| -CH₃ | CH₃I, K₂CO₃ | Acetonitrile, rt |
| -C(O)CH₃ | Acetyl chloride, Et₃N | Dichloromethane, 0 °C to rt |
| -SO₂Ph | Benzenesulfonyl chloride, Pyridine | Dichloromethane, rt |
| -Bn (Benzyl) | Benzyl bromide, Et₃N | Tetrahydrofuran, rt |
Substitutions at C3 and C4 of the Azetidine Ring
Introducing substituents at the C3 and C4 positions of the azetidine ring adds another layer of complexity and allows for fine-tuning of the molecule's three-dimensional structure. The synthesis of C3-substituted azetidines is an active area of research, with methods like heteroatom-substitution being explored. nih.gov
Strategies for C3 and C4 Substitution:
From Substituted Precursors: The most straightforward approach is to start the synthesis with a precursor that already contains the desired substituents. For example, using a substituted 1,3-propanediol (B51772) derivative can lead to a C2, C4-disubstituted azetidine.
Functionalization of Azetidin-3-ones: Azetidin-3-ones are versatile intermediates for introducing substituents at the C3 position. nih.gov They can be synthesized through methods like the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov The ketone functionality at C3 can then be subjected to various transformations, such as Grignard reactions, reductions, or reductive aminations.
C-H Activation/Functionalization: Modern synthetic methods, such as palladium-catalyzed C(sp³)–H arylation, allow for the direct introduction of aryl groups at the C3 position of the azetidine ring. magtech.com.cn This method offers a powerful way to create complex derivatives from simpler azetidine cores.
The stereochemistry of these substitutions is a critical aspect, and diastereoselective methods are often employed to control the relative orientation of the substituents on the ring.
Variations in the Thiophene (B33073) Moiety
The 3-methylthiophene (B123197) group provides a handle for further structural modifications, which can significantly impact the compound's interaction with biological targets.
Isomeric Methylthiophene Derivatives
The position of the methyl group on the thiophene ring can influence the electronic and steric profile of the molecule. Synthesizing isomers with the methyl group at the C4 or C5 position of the thiophene ring would involve starting with the corresponding isomeric methylthiophene precursors. For example, to synthesize 2-(4-methylthiophen-2-yl)azetidine or 2-(5-methylthiophen-2-yl)azetidine, one would begin with 4-methylthiophene-2-carbaldehyde (B1351181) or 5-methylthiophene-2-carbaldehyde, respectively, and carry them through a synthetic sequence analogous to that used for the 3-methyl isomer.
Introduction of Different Substituents on the Thiophene Ring
The thiophene ring is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Potential Thiophene Functionalization Reactions:
Halogenation: Bromination or chlorination of the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of substitution will be directed by the existing methyl group and the azetidinyl moiety.
Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can introduce nitro and sulfonic acid groups, though the conditions need to be carefully controlled to avoid degradation of the azetidine ring.
Friedel-Crafts Acylation: This reaction can introduce acyl groups onto the thiophene ring, providing a ketone handle for further functionalization.
These substitutions can also be performed on the thiophene precursor before the azetidine ring is constructed. The synthesis of various substituted thiophene derivatives is a well-established field of chemistry. mdpi.comresearchgate.net
Replacement of the Thiophene Ring with Other Heteroaromatic Systems
Replacing the 3-methylthiophene ring with other heteroaromatic systems like furan, pyridine, or thiazole (B1198619) can lead to the discovery of analogues with different properties. researchgate.netnih.gov The synthesis of these analogues would follow similar synthetic pathways, starting from the corresponding heteroaromatic aldehyde or ketone.
Table 2: Potential Heteroaromatic Analogues of this compound This table outlines potential analogues based on established synthetic routes for similar compounds.
| Heteroaromatic Ring | Starting Material Example |
|---|---|
| Furan | Furan-2-carbaldehyde |
| Pyridine | Pyridine-2-carbaldehyde |
| Thiazole | Thiazole-2-carbaldehyde |
| Oxazole | Oxazole-2-carbaldehyde |
Modification of the Linker between Azetidine and Thiophene
Strategies for modifying this linker typically involve the introduction of functional groups such as carbonyls, methylene (B1212753) bridges, or heteroatoms. For instance, the synthesis of ketone-linked analogues can be achieved through the acylation of a suitable thiophene derivative with an N-protected azetidine-2-carbonyl chloride. Subsequent manipulation of the resulting ketone offers a gateway to a variety of other linker types.
Table 1: Representative Strategies for Linker Modification
| Linker Type | General Synthetic Approach | Potential Reactivity |
| Carbonyl | Acylation of 3-methylthiophene with N-protected azetidine-2-carbonyl chloride. | Reduction to alcohol, Wittig reaction, reductive amination. |
| Methylene (-CH2-) | Reduction of the corresponding carbonyl-linked analogue using reagents like triethylsilane in the presence of a Lewis acid. | Limited reactivity, provides conformational flexibility. |
| Amide (-CONH-) | Coupling of N-protected azetidine-2-carboxylic acid with 2-amino-3-methylthiophene. | Hydrolysis, reduction to the corresponding amine. |
| Sulfonamide (-SO2NH-) | Reaction of N-protected azetidine-2-sulfonyl chloride with 2-amino-3-methylthiophene. | Generally stable, can influence the acidity of the N-H bond. |
The reactivity of these modified linkers is characteristic of their respective functional groups. For example, a carbonyl linker can be reduced to a hydroxyl group, which can then be further functionalized or eliminated. An amide linker introduces the possibility of hydrogen bonding and can be subjected to hydrolysis under acidic or basic conditions. The choice of linker and the synthetic route employed are critical in determining the ultimate structure and potential applications of the resulting analogues.
Synthesis and Reactivity of Polycyclic Architectures Incorporating the this compound Core
The construction of polycyclic systems that incorporate the this compound framework represents a significant step up in molecular complexity. These efforts are aimed at creating rigid or conformationally constrained structures to explore new regions of chemical space. The synthesis of such architectures often relies on intramolecular reactions where the azetidine and thiophene rings, or substituents thereon, participate in ring-forming processes.
One common strategy involves intramolecular cyclization reactions. For example, if the N-substituent of the azetidine ring bears a reactive functional group, it can be designed to react with a position on the thiophene ring. An intramolecular Friedel-Crafts-type reaction could be envisioned if the N-substituent is an acyl group, leading to the formation of a new ring fused to the thiophene moiety.
Another approach is to utilize cycloaddition reactions. The thiophene ring, while aromatic, can participate in certain cycloadditions, particularly when substituted with electron-donating groups like the methyl group in the target compound. An appropriately functionalized azetidine derivative could potentially undergo an intramolecular [4+2] or [2+2] cycloaddition with the thiophene ring, leading to complex polycyclic products.
Table 2: Examples of Synthetic Strategies for Polycyclic Architectures
| Cyclization Strategy | Description | Resulting Polycyclic System |
| Intramolecular Friedel-Crafts Acylation | An acyl group attached to the azetidine nitrogen reacts with the thiophene ring in the presence of a Lewis acid. | A new ketone-containing ring fused to the thiophene ring. |
| Intramolecular Heck Reaction | A vinyl or aryl halide on the azetidine N-substituent is coupled with a position on the thiophene ring using a palladium catalyst. | A new carbocyclic or heterocyclic ring fused to the thiophene. |
| Ring-Closing Metathesis (RCM) | Diene-containing substituents on both the azetidine and thiophene rings are cyclized using a Grubbs-type catalyst. | A macrocyclic structure containing both the azetidine and thiophene rings. |
| Pictet-Spengler Reaction | An N-substituted tryptamine (B22526) analogue on the azetidine reacts with an aldehyde or ketone to form a new fused ring system. | A β-carboline-like structure fused to the azetidine moiety. |
The exploration of these synthetic pathways is crucial for the development of novel molecular scaffolds based on the this compound core. The resulting polycyclic compounds are of interest for their unique three-dimensional structures and the potential for new types of biological or material properties.
Intermolecular Interactions and Supramolecular Chemistry Involving 2 3 Methylthiophen 2 Yl Azetidine Scaffolds
Hydrogen Bonding Networks Involving the Azetidine (B1206935) Nitrogen
The azetidine ring contains a secondary amine group, which is a classic participant in hydrogen bonding. The nitrogen atom can act as both a hydrogen bond donor, through its N-H bond, and a hydrogen bond acceptor, via its lone pair of electrons. This dual functionality allows for the formation of extensive and robust hydrogen-bonding networks.
In a crystalline or aggregated state, molecules of 2-(3-methylthiophen-2-yl)azetidine can form head-to-tail chains where the N-H of one molecule donates a hydrogen bond to the nitrogen atom of an adjacent molecule. This can lead to the formation of one-dimensional polymeric chains. The specific geometry and strength of these hydrogen bonds would be influenced by the steric hindrance from the bulky 3-methylthiophen-2-yl substituent.
| Potential Hydrogen Bond Parameters | |
| Interaction | N-H···N |
| Donor | Azetidine N-H |
| Acceptor | Azetidine N |
| Typical Distance (Å) | 2.8 - 3.2 |
| **Typical Angle (°) ** | 150 - 180 |
It is also conceivable that in the presence of other hydrogen bond acceptors or donors, such as solvent molecules or co-crystallizing agents, a more complex and three-dimensional hydrogen-bonding network could be established. The reactivity of azetidines is influenced by their significant ring strain, which could also have an impact on the nature of these intermolecular interactions. rsc.org
Pi-Stacking Interactions of the Thiophene (B33073) Moiety
The thiophene ring in this compound is an electron-rich aromatic system, making it capable of participating in π-stacking interactions. These non-covalent interactions are crucial in the organization of aromatic molecules in the solid state and in biological systems. mdpi.com Pi-stacking can occur in several geometries, including face-to-face and edge-to-face arrangements.
In the case of this compound, the thiophene rings of adjacent molecules could stack on top of each other, leading to stabilization of the crystal lattice. The presence of the methyl group on the thiophene ring could influence the preferred stacking geometry due to steric effects, potentially favoring an offset or tilted arrangement. The interplay between hydrogen bonding and π-stacking can lead to the formation of well-defined supramolecular architectures. researchgate.net
| Potential π-Stacking Parameters | |
| Interaction | Thiophene···Thiophene |
| Type | π-π Stacking |
| Typical Centroid-to-Centroid Distance (Å) | 3.3 - 3.8 |
| **Typical Interplanar Angle (°) ** | 0 - 30 |
Studies on similar aromatic systems have shown that the strength of these interactions can be modulated by substituents on the aromatic ring, which in this case is the methyl group. nih.gov
Coordination Chemistry with Metal Centers Through the Nitrogen and Sulfur Atoms
The this compound scaffold possesses two potential coordination sites for metal ions: the nitrogen atom of the azetidine ring and the sulfur atom of the thiophene ring. The lone pair of electrons on the nitrogen atom makes it a good Lewis base, capable of coordinating to a variety of metal centers. Similarly, the sulfur atom in the thiophene ring has lone pairs that can participate in coordination, although it is generally a softer and weaker donor than nitrogen.
The ability of this compound to act as a bidentate or bridging ligand could lead to the formation of a diverse range of coordination polymers and metal-organic frameworks (MOFs). The specific outcome of the coordination would depend on the nature of the metal ion, the counter-ion, and the reaction conditions.
| Potential Coordination Sites | |
| Atom | Nitrogen (azetidine) |
| Type of Donor | Hard |
| Atom | Sulfur (thiophene) |
| Type of Donor | Soft |
The chelation of a metal ion by both the nitrogen and sulfur atoms would result in the formation of a stable five-membered ring, which is a common motif in coordination chemistry.
Formation of Self-Assembled Structures Based on this compound
The combination of directional hydrogen bonding and less directional, but significant, π-stacking interactions provides a strong driving force for the self-assembly of this compound into ordered supramolecular structures. It is plausible that this molecule could form well-defined one-dimensional tapes or two-dimensional sheets in the solid state.
The study of such self-assembled structures is a burgeoning field, with potential applications in materials science, including the development of new functional organic materials. The specific morphology and properties of any self-assembled structures of this compound would require detailed experimental investigation through techniques such as X-ray crystallography and microscopy.
Future Research Trajectories and Broader Academic Implications of 2 3 Methylthiophen 2 Yl Azetidine Chemistry
Exploration of Novel Synthetic Methodologies for Azetidine (B1206935) Synthesis
The synthesis of azetidines has historically been challenging compared to their five-membered counterparts like pyrrolidines. mit.edu However, recent years have seen the development of a diverse array of synthetic methods to access these strained rings. magtech.com.cn Future research into 2-(3-Methylthiophen-2-yl)azetidine will undoubtedly benefit from and contribute to the expansion of this synthetic toolbox.
Key areas for exploration include:
[2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct methods for constructing the azetidine core. researchgate.net Investigating the photochemical reaction between an imine derived from 3-methylthiophene-2-carbaldehyde and various alkenes could provide a direct route to this compound and its derivatives. The electronic properties of the 3-methylthiophene (B123197) ring may influence the efficiency and regioselectivity of this cycloaddition.
Intramolecular Cyclizations: The cyclization of γ-amino halides or alcohols is a classical yet effective method for azetidine formation. magtech.com.cn Research could focus on the synthesis of suitable acyclic precursors, such as N-substituted 3-amino-1-(3-methylthiophen-2-yl)propan-1-ols, and the optimization of conditions for their intramolecular cyclization. The choice of the nitrogen protecting group and the reaction conditions will be critical to favor the formation of the four-membered ring over potential side reactions. researchgate.net
Transition-Metal-Catalyzed Reactions: Palladium-catalyzed cyclizations have emerged as powerful tools in heterocyclic synthesis. magtech.com.cn The development of a palladium-catalyzed intramolecular C-N bond formation from a precursor containing the 3-methylthiophene moiety could offer a mild and efficient route to the target azetidine.
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Precursors | Potential Advantages | Potential Challenges |
| [2+2] Photocycloaddition | Imine of 3-methylthiophene-2-carbaldehyde, Alkene | Atom economy, directness | Photochemical side reactions, regioselectivity control |
| Intramolecular Cyclization | γ-amino halides/alcohols with 3-methylthiophene | Well-established, diastereoselective potential | Multi-step precursor synthesis, competing reactions |
| Pd-Catalyzed Cyclization | Allylic or homoallylic amines with 3-methylthiophene | Mild conditions, functional group tolerance | Catalyst cost and sensitivity, ligand optimization |
Discovery of Unprecedented Reactivity Patterns in Strained Heterocycles
The high ring-strain energy of azetidines, estimated to be around 25.2 kcal/mol, endows them with unique reactivity. researchgate.net This strain can be harnessed to drive reactions that would not be feasible with less strained systems. The presence of the 3-methylthiophene substituent at the 2-position of the azetidine ring is expected to introduce novel reactivity patterns.
Future research in this area could focus on:
Ring-Opening Reactions: The selective cleavage of the C-C or C-N bonds of the azetidine ring in this compound could provide access to a variety of functionalized thiophene (B33073) derivatives. The regioselectivity of this ring-opening will likely be influenced by the electronic nature of the thiophene ring and the substituents on the azetidine nitrogen.
Reactions involving the Thiophene Moiety: The thiophene ring itself is susceptible to various electrophilic and metallation reactions. Investigating how the proximity of the strained azetidine ring influences the reactivity of the thiophene core could lead to the discovery of new transformations. For instance, directed metallation of the thiophene ring, guided by the azetidine nitrogen, could enable site-selective functionalization.
Strain-Release Driven Rearrangements: The energy stored in the azetidine ring can be a driving force for molecular rearrangements. Exploring the thermal and photochemical behavior of this compound could uncover novel rearrangement pathways, leading to the formation of more complex heterocyclic systems.
Advancements in Stereocontrol within Complex Heterocyclic Systems
The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry and materials science. For a molecule like this compound, which possesses a stereocenter at the 2-position of the azetidine ring, the development of stereocontrolled synthetic methods is a crucial research objective.
Future investigations should address:
Chiral Auxiliaries: The use of chiral auxiliaries attached to the azetidine nitrogen can direct the stereochemical outcome of the ring-forming reaction. acs.org Research into the application of removable chiral auxiliaries in the synthesis of this compound would be a valuable endeavor.
Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of this compound would be a significant advance. This could involve the use of chiral catalysts in [2+2] cycloadditions or intramolecular cyclization reactions.
Diastereoselective Synthesis: When additional stereocenters are present in the molecule, controlling the relative stereochemistry becomes critical. For example, the synthesis of derivatives of this compound with substituents at other positions on the ring would require the development of highly diastereoselective methods. researchgate.net
Development of Advanced Computational Models for Predicting Azetidine Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. mit.edu For a novel and potentially challenging system like this compound, computational modeling can provide invaluable insights and guide experimental work.
Future computational studies could include:
Conformational Analysis: Determining the preferred conformations of the azetidine ring and the orientation of the 3-methylthiophene substituent is crucial for understanding its reactivity.
Prediction of Spectroscopic Properties: Calculating NMR chemical shifts, vibrational frequencies, and other spectroscopic data can aid in the characterization of newly synthesized compounds.
Modeling Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of potential synthetic reactions and predict their feasibility and stereochemical outcomes. This can help in the rational design of experiments and the optimization of reaction conditions. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the reactivity of the molecule in cycloaddition and other reactions. researchgate.net
The table below outlines some key computational parameters that would be valuable to investigate for this compound.
| Computational Parameter | Significance |
| Ring Strain Energy | Quantifies the inherent reactivity of the azetidine ring. |
| HOMO-LUMO Gap | Predicts the kinetic stability and reactivity in pericyclic reactions. |
| Torsional Barriers | Determines the conformational flexibility of the molecule. |
| Calculated Spectroscopic Data | Aids in the structural elucidation of synthetic products. |
Integration of this compound into More Complex Architectures for Fundamental Chemical Studies
The true value of a novel building block like this compound lies in its potential for incorporation into larger and more complex molecular architectures. Such studies can provide deeper insights into fundamental chemical principles.
Future research in this direction could involve:
Synthesis of Fused Heterocyclic Systems: The azetidine and thiophene rings of this compound can serve as handles for the construction of novel fused heterocyclic systems. For example, intramolecular reactions between substituents on the azetidine and thiophene rings could lead to the formation of polycyclic structures with interesting three-dimensional shapes.
Development of Novel Ligands: The nitrogen atom of the azetidine ring and the sulfur atom of the thiophene ring can act as donor atoms for metal coordination. The synthesis of ligands incorporating the this compound scaffold could lead to new catalysts with unique reactivity and selectivity.
Probing Non-Covalent Interactions: The interplay of the strained azetidine ring and the aromatic thiophene ring can influence non-covalent interactions, such as π-stacking and hydrogen bonding. Studying the self-assembly and host-guest chemistry of molecules containing the this compound motif could provide valuable data for the design of new materials and supramolecular assemblies.
Q & A
Q. What are the primary synthetic routes for 2-(3-Methylthiophen-2-yl)azetidine, and how do reaction conditions influence product selectivity?
The compound can be synthesized via iodocyclization of homoallylamines. At 20°C, this method stereoselectively yields 2-(iodomethyl)azetidine derivatives, while increasing the temperature to 50°C promotes isomerization to pyrrolidines via aziridinium intermediates . Key factors include:
- Temperature : Lower temperatures favor azetidine formation; higher temperatures drive pyrrolidine isomerization.
- Catalysis : Chiral phosphoric acids enable enantioselective desymmetrization of azetidine precursors, as seen in asymmetric N-acyl-azetidine synthesis .
Q. What analytical methods are critical for characterizing this compound and its derivatives?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve stereochemistry and confirm crystal packing .
- Spectroscopy : H/C NMR and IR are essential for functional group analysis (e.g., distinguishing azetidine NH stretches at ~3300 cm) .
- Chromatography : Reverse-phase HPLC with methanol-water gradients ensures purity (>95%) .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms in azetidine synthesis?
Density Functional Theory (DFT) studies reveal transition states in chiral phosphoric acid-catalyzed reactions. For example, activation of azetidine via thione tautomers (Mode A) lowers free energy barriers compared to carbonyl activation (Mode B) . Computational tools like ORTEP and WinGX aid in visualizing anisotropic displacement ellipsoids and refining crystal structures .
Q. What biological assays are suitable for evaluating azetidine derivatives, and what phenotypes are observed?
- Zebrafish embryo assays : Assess developmental toxicity (e.g., hypopigmentation, reduced circulation) and motility phenotypes. For example, a benzyl-phenyl-substituted azetidine caused significant hypopigmentation, highlighting its neuroactive potential .
- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., trifluoromethyl or chloro groups) impacts blood-brain barrier (BBB) permeability, as seen in azetidine-based neurotransmitter analogs .
Q. How do stereochemical variations in azetidine derivatives affect their biological activity?
- Cis vs. trans isomers : Cis-substituted pyrrolidines (derived from azetidine isomerization) show higher receptor binding affinity in acetylcholine assays compared to trans isomers .
- Enantiomeric purity : Chiral HPLC or catalytic asymmetric synthesis ensures enantiopurity, critical for targeting neurological pathways (e.g., GABA uptake inhibition) .
Methodological Tables
Q. Table 1: Comparison of Azetidine Synthesis Methods
| Method | Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Iodocyclization | 20°C, CHCl | 85–90 | Azetidine | |
| Thermal Isomerization | 50°C, 12 h | 70–75 | Pyrrolidine | |
| Chiral Phosphoric Acid | RT, toluene | 88–92 | Enantioselective |
Q. Table 2: Biological Effects of Azetidine Derivatives in Zebrafish Assays
| Derivative Structure | Phenotype Observed | Potency (EC) | Reference |
|---|---|---|---|
| rac-(((cis)-1-benzyl-4-phenyl) | Hypopigmentation, reduced circulation | 10 µM | |
| Trifluoromethyl-substituted | BBB permeability | N/A |
Key Considerations for Researchers
- Stereochemical Control : Optimize temperature and catalysis to avoid unintended isomerization .
- Toxicity Screening : Prioritize zebrafish assays for rapid in vivo evaluation .
- Computational Integration : Combine DFT with experimental data to predict reaction pathways and biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
